molecular formula C16H13BrN2 B083304 4-Benzyl-1-bromoisoquinolin-3-amine CAS No. 13130-81-9

4-Benzyl-1-bromoisoquinolin-3-amine

Cat. No. B083304
CAS RN: 13130-81-9
M. Wt: 313.19 g/mol
InChI Key: LWMHXKNKIWSCRZ-UHFFFAOYSA-N
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Description

“4-Benzyl-1-bromoisoquinolin-3-amine” is a chemical compound with the molecular formula C16H13BrN2 . It is also known by other names such as “3-Amino-4-benzyl-1-bromoisoquinoline” and "1-Bromo-4-(phenylmethyl)-3-isoquinolinamine" .


Molecular Structure Analysis

The InChI code for “4-Benzyl-1-bromoisoquinolin-3-amine” is 1S/C16H13BrN2/c17-15-13-9-5-4-8-12 (13)14 (16 (18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2, (H2,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Chemosensor Systems

4-Benzyl-1-bromoisoquinolin-3-amine can be used in the development of new chemosensor systems . Derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . Some of these compounds exhibit high chemosensor selectivity in the determination of anions .

Drug Discovery

4-Benzyl-1-bromoisoquinolin-3-amine is a versatile chemical compound used in drug discovery. Its unique properties make it a valuable tool in the discovery of new drugs.

Organic Synthesis

This compound is also used in organic synthesis. Its unique structure and reactivity make it a useful building block in the synthesis of complex organic molecules.

Material Science

In material science, 4-Benzyl-1-bromoisoquinolin-3-amine can be used in the development of new materials. Its unique properties can contribute to the creation of materials with novel characteristics.

Synthesis of Isoquinolines and Isoquinolinones

4-Benzyl-1-bromoisoquinolin-3-amine can be used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals, and efficient and selective methods have been developed for their synthesis .

Development of New Methodologies

The compound can also contribute to the development of new methodologies in organic synthesis . For example, the bromine in the compound makes the methodology more attractive for organic synthesis .

properties

IUPAC Name

4-benzyl-1-bromoisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2/c17-15-13-9-5-4-8-12(13)14(16(18)19-15)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHXKNKIWSCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N=C(C3=CC=CC=C32)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350558
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-bromoisoquinolin-3-amine

CAS RN

13130-81-9
Record name 4-benzyl-1-bromoisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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